molecular formula C27H28N4O2 B10788852 3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide

3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide

Cat. No.: B10788852
M. Wt: 440.5 g/mol
InChI Key: FZRIDWWTFPNEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BI-4659 undergoes various chemical reactions, including:

    Oxidation: BI-4659 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: BI-4659 can participate in substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BI-4659 has a wide range of scientific research applications:

Mechanism of Action

BI-4659 exerts its effects by inhibiting the activity of TGFβRI/ALK5. It blocks the cellular phosphorylation of Smad2 and Smad3, which are key signaling molecules in the TGFβ pathway . This inhibition disrupts the downstream signaling processes, affecting various biological functions such as cell proliferation and differentiation.

Comparison with Similar Compounds

BI-4659 is compared with other ALK5 inhibitors such as SB-505124, SB-525334, GK6604, SD-208, LY-2157299, EW-7197, and GW788388 . What sets BI-4659 apart is its high selectivity and potency, with an IC50 value of 19 nM for ALK5 inhibition . it is not suitable for in vivo studies due to its high clearance rate in rats .

Conclusion

BI-4659 is a valuable compound in scientific research, particularly for studying the TGFβ signaling pathway. Its high selectivity and potency make it a useful tool for in vitro studies, although its application in vivo is limited. The compound’s synthesis, chemical reactions, and diverse applications highlight its significance in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide

InChI

InChI=1S/C27H28N4O2/c1-4-28-26(32)20-12-15-22-23(16-20)30-27(33)24(22)25(19-8-6-5-7-9-19)29-21-13-10-18(11-14-21)17-31(2)3/h5-16,30,33H,4,17H2,1-3H3,(H,28,32)

InChI Key

FZRIDWWTFPNEKE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4

Origin of Product

United States

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